molecular formula C10H18N2O2 B13947613 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid

Cat. No.: B13947613
M. Wt: 198.26 g/mol
InChI Key: LCGNMNDRKAUJEN-UHFFFAOYSA-N
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Description

2-(7-Amino-2-azaspiro[44]nonan-2-yl)acetic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the amino and acetic acid functional groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would involve optimization of the reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce any oxidized functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
  • 2-{2-azaspiro[4.4]nonan-7-yl}acetic acid hydrochloride

Uniqueness

2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both amino and acetic acid functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(8-amino-2-azaspiro[4.4]nonan-2-yl)acetic acid

InChI

InChI=1S/C10H18N2O2/c11-8-1-2-10(5-8)3-4-12(7-10)6-9(13)14/h8H,1-7,11H2,(H,13,14)

InChI Key

LCGNMNDRKAUJEN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(C2)CC(=O)O)CC1N

Origin of Product

United States

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